molecular formula C11H8N6O2S B2877595 N2-(4-nitrophenyl)-[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine CAS No. 339029-13-9

N2-(4-nitrophenyl)-[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine

Cat. No.: B2877595
CAS No.: 339029-13-9
M. Wt: 288.29
InChI Key: FOBJMMRTOOIGMU-UHFFFAOYSA-N
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Description

N2-(4-nitrophenyl)-[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine is a heterocyclic compound that features a thiazolopyrimidine core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. The presence of the nitrophenyl group and the thiazolopyrimidine structure contributes to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-nitrophenyl)-[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrophenylthiourea with α-haloketones, followed by cyclization to form the thiazolopyrimidine core . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N2-(4-nitrophenyl)-[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiazolopyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(4-nitrophenyl)-[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine is unique due to its combination of the thiazole and pyrimidine rings, along with the nitrophenyl group. This unique structure imparts specific electronic and steric properties, making it suitable for a wide range of applications in different fields.

Biological Activity

N2-(4-nitrophenyl)-[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H8N6O2SC_{11}H_8N_6O_2S and features a thiazolo-pyrimidine core with a nitrophenyl substituent. This structural configuration is crucial for its biological activity as it influences the compound's interaction with biological targets.

1. Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties. It activates the NRF2 signaling pathway, which plays a critical role in cellular defense against oxidative stress. Activation of NRF2 leads to the upregulation of various antioxidant enzymes such as HO-1 and NQO1, which help mitigate oxidative damage in cells .

2. Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. Inhibition of these targets can reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases .

3. Neuroprotective Properties

Studies have demonstrated that this compound protects neuronal cells from oxidative stress-induced apoptosis. This neuroprotection is mediated through the activation of NRF2-dependent pathways that enhance the expression of neuroprotective genes .

Biological Activity Data

The following table summarizes key biological activities and their corresponding effects observed in various studies:

Biological Activity Mechanism Effect Model/System
AntioxidantNRF2 activationDecreased ROS levelsBV-2 cells
Anti-inflammatoryCOX-2 inhibitionReduced inflammation markersIn vitro models
NeuroprotectionNRF2 pathway activationProtection against apoptosisMPTP-induced Parkinson's model
AntitumorInduction of apoptosis in cancer cellsInhibition of tumor growthA431 epidermal carcinoma cells

Case Study 1: Neuroprotection in Parkinson's Disease

In a study involving MPTP-induced Parkinson's disease in mice, this compound was found to significantly reduce behavioral deficits and enhance the survival of dopaminergic neurons. The mechanism was linked to the upregulation of NRF2 and subsequent antioxidant response .

Case Study 2: Anti-inflammatory Effects

Another study highlighted the compound's ability to downregulate TNF-α induced COX-2 expression in cultured cells. This finding suggests its potential use as an anti-inflammatory agent in conditions like arthritis .

Properties

IUPAC Name

2-N-(4-nitrophenyl)-[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O2S/c12-9-8-10(14-5-13-9)20-11(16-8)15-6-1-3-7(4-2-6)17(18)19/h1-5H,(H,15,16)(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBJMMRTOOIGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=C(N=CN=C3S2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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